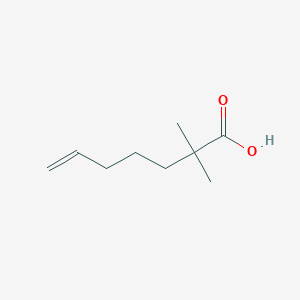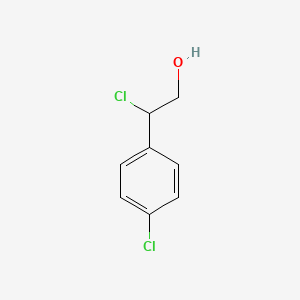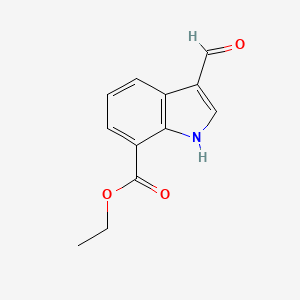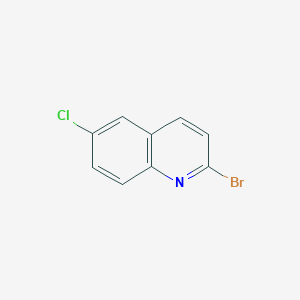
2-Chloro-1-(pyridin-3-yl)ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemoenzymatic Synthesis
Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol has been prepared through kinetic resolution, leading to its conversion into (R)-1-(pyridin-3-yl)-2-aminoethanol. This substance plays a crucial role in forming beta(3)-adrenergic receptor ligands (Perrone et al., 2006).
Polymer Chemistry
In polymer chemistry, 2-(pyridin-2-yl)ethanol has been utilized as a protective group for methacrylic acid, facilitating chemical or thermal removal post-polymerization. This compound's versatility and availability make it significant for use in polymer research (Elladiou & Patrickios, 2012).
Complexation Studies
2-Chloro-1-(pyridin-3-yl)ethanol has been used in the formation of various metal complexes. These complexes have been characterized and studied for potential applications in areas like catalysis and material science. For example, it has been involved in the formation of copper and cadmium complexes, contributing to the study of molecular structures and interactions (Mardani et al., 2019).
Synthesis of Novel Compounds
This compound has played a key role in the synthesis of various novel compounds, including those with potential biological applications. These synthesized compounds have been subject to various studies, including antimicrobial and spectroscopic analyses, underscoring the chemical's versatility in synthetic chemistry (Mekky & Sanad, 2019).
Learning and Memory Studies
Research has explored the effects of related compounds on learning and memory abilitiesin mice. Compounds synthesized using derivatives of this compound have shown potential for improving memory and cognitive functions in animal models. These studies contribute to the understanding of neuropharmacological effects and potential therapeutic applications (Li Ming-zhu, 2011).
Catalysis
The compound has been integral in synthesizing palladium complexes, which act as catalysts in various chemical reactions. These studies highlight its role in advancing catalytic methodologies, particularly in the field of organometallic chemistry and industrial processes (Zulu et al., 2020).
Analytical Chemistry
This compound has been used in analytical chemistry, particularly in the development of methods for determining related substances in pharmaceutical products. Its use in analytical methods underlines its significance in ensuring the quality and safety of pharmaceutical products (Zhu Ron, 2015).
Material Science
In material science, this compound has been used to develop new aluminum compounds for catalysis, particularly in reactions like the Tishchenko reaction. These studies contribute to the development of new materials and catalysts for industrial applications (Han et al., 2015).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It’s known that 2-(2-pyridyl)ethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . This suggests that 2-Chloro-1-(pyridin-3-yl)ethanol might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in the synthesis of antidepressant molecules, it might influence the monoaminergic neurotransmitter systems, which play a crucial role in mood regulation .
Pharmacokinetics
Result of Action
Similar compounds have been implicated in the synthesis of antidepressant molecules, which can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Action Environment
It’s worth noting that the compound’s stability might be influenced by temperature, as suggested by storage recommendations for similar compounds .
Propriétés
IUPAC Name |
2-chloro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCRIBFOZSPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592421 | |
| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174615-69-1 | |
| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















